molecular formula C14H19BrN4O2S B11037934 4-bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

4-bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

Cat. No.: B11037934
M. Wt: 387.30 g/mol
InChI Key: XBHNSCNCAWELQG-UHFFFAOYSA-N
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Description

4-bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide: is a chemical compound with the following structural formula:

C9H14BrN5O2S\text{C}_9\text{H}_{14}\text{BrN}_5\text{O}_2\text{S} C9​H14​BrN5​O2​S

It consists of a benzene ring substituted with a sulfonamide group and a 1,3,5-triazine ring. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of 4-bromo-1,3-benzodioxole-5-amine with cyclopentyl isocyanate . The reaction proceeds as follows:

    4-bromo-1,3-benzodioxole-5-amine: reacts with to form an intermediate.

  • The intermediate undergoes cyclization to yield 4-bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide .

Industrial Production: Industrial-scale production typically involves optimized reaction conditions, purification, and isolation. The purity of the compound is usually around 95%.

Chemical Reactions Analysis

Reactivity:

    4-bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide: is stable under standard conditions.

  • It does not readily undergo oxidation or reduction reactions due to its saturated structure.
Common Reagents and Conditions:
  • No specific reagents are commonly associated with this compound.
  • Its sulfonamide group may react with strong acids or bases.
Major Products:
  • No major products are formed from direct reactions of this compound.

Scientific Research Applications

Chemistry:

    4-bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide: serves as a building block in organic synthesis.

  • Researchers use it to create more complex molecules.
Biology and Medicine:
  • Limited research exists on its biological applications.
  • It may have potential as a pharmacophore for drug design.
Industry:
  • Its industrial applications are currently under exploration.

Mechanism of Action

  • The exact mechanism by which this compound exerts its effects remains unclear.
  • Further studies are needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

    4-bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide: is unique due to its specific combination of functional groups.

  • Similar compounds include other sulfonamides, triazines, and benzenesulfonamides.

Properties

Molecular Formula

C14H19BrN4O2S

Molecular Weight

387.30 g/mol

IUPAC Name

4-bromo-N-(3-cyclopentyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide

InChI

InChI=1S/C14H19BrN4O2S/c15-11-5-7-13(8-6-11)22(20,21)18-14-16-9-19(10-17-14)12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H2,16,17,18)

InChI Key

XBHNSCNCAWELQG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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